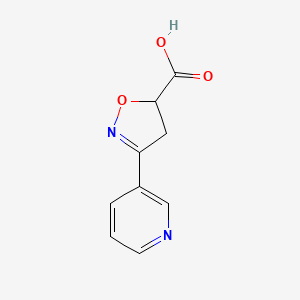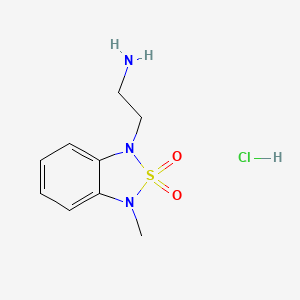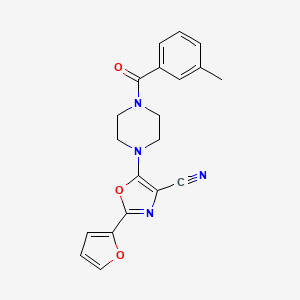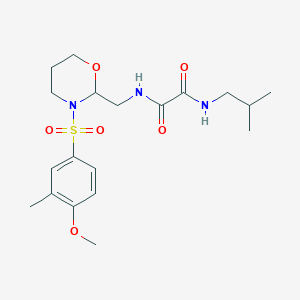
N1-isobutyl-N2-((3-((4-methoxy-3-methylphenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N1-isobutyl-N2-((3-((4-methoxy-3-methylphenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide is a useful research compound. Its molecular formula is C19H29N3O6S and its molecular weight is 427.52. The purity is usually 95%.
BenchChem offers high-quality N1-isobutyl-N2-((3-((4-methoxy-3-methylphenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N1-isobutyl-N2-((3-((4-methoxy-3-methylphenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Facile Synthesis of Bicyclic Sultams
Research by Rassadin et al. (2009) demonstrated a method for synthesizing bicyclic sultams with methyl 1-sulfonylcyclopropane-1-carboxylate moieties. This method involves treating N-(2,3-Dibromopropyl)- and N-(3,4-dibromobutyl)(methoxycarbonyl)methanesulfanilides with potassium carbonate to yield various sultams. This process highlights the chemical flexibility and potential for creating complex structures involving sulfonyl groups similar to those in the target compound (Rassadin et al., 2009).
Development of EP1 Receptor Antagonists
Naganawa et al. (2006) explored the development of heteroaryl sulfonamides as EP1 receptor selective antagonists, showcasing the therapeutic potential of sulfonyl-containing compounds in modulating biological receptors. This research could imply potential biological applications for compounds structurally related to the target molecule, especially in the context of receptor modulation (Naganawa et al., 2006).
Novel Synthesis of Di- and Mono-Oxalamides
A study by Mamedov et al. (2016) highlighted a novel synthetic approach to N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides from specific oxirane-2-carboxamides, illustrating the versatility of such compounds in synthesizing biologically relevant structures. This could suggest potential pathways for synthesizing derivatives of the target compound for various scientific applications (Mamedov et al., 2016).
Sulfonamides as Enzyme Inhibitors
Research by Tuğrak et al. (2020) on benzenesulfonamides carrying benzamide moiety highlighted their significant inhibitory potential against human carbonic anhydrase and acetylcholinesterase enzymes. This suggests that compounds with sulfonyl and amide groups, similar to the target molecule, could have potential applications in drug development and enzymatic studies (Tuğrak et al., 2020).
Electrophoretic and Biocompatible Poly(2-oxazoline)s
Hayashi and Takasu (2015) explored the synthesis of electrophoretic poly(2-oxazoline)s initiated by perfluoroalkanesulfoneimides, which were used in conjunction with bioactive glass for biocompatible coatings. This research indicates the potential of sulfonyl-containing compounds in biomaterials and surface coating applications, which could extend to derivatives of the target molecule (Hayashi & Takasu, 2015).
Eigenschaften
IUPAC Name |
N-[[3-(4-methoxy-3-methylphenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]-N'-(2-methylpropyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29N3O6S/c1-13(2)11-20-18(23)19(24)21-12-17-22(8-5-9-28-17)29(25,26)15-6-7-16(27-4)14(3)10-15/h6-7,10,13,17H,5,8-9,11-12H2,1-4H3,(H,20,23)(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDYSKQDMLUMEBD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)N2CCCOC2CNC(=O)C(=O)NCC(C)C)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29N3O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-isobutyl-N2-((3-((4-methoxy-3-methylphenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-2-[(4-methylphenyl)sulfonylamino]benzamide](/img/structure/B2953490.png)
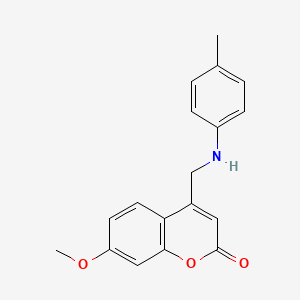

![5-chloro-6-hydroxy-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)nicotinamide](/img/structure/B2953494.png)
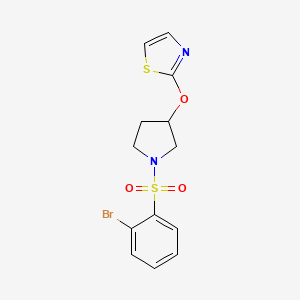
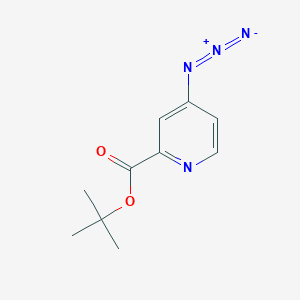

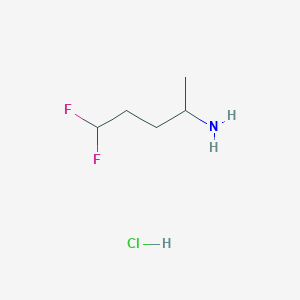
![2-{[4-amino-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-chloro-2-methylphenyl)acetamide](/img/structure/B2953504.png)

